Tert-butyl 1-phenylpiperidin-4-ylcarbamate
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Overview
Description
Tert-butyl 1-phenylpiperidin-4-ylcarbamate: is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a phenyl group, and a piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-phenylpiperidin-4-ylcarbamate typically involves the reaction of tert-butyl carbamate with 1-phenylpiperidin-4-ylamine. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include stirring the mixture at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1-phenylpiperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 1-phenylpiperidin-4-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules, such as enzyme inhibitors and receptor antagonists.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 1-phenylpiperidin-4-ylcarbamate primarily involves its role as a synthetic intermediate. The tert-butyl carbamate group allows for selective reactions at other sites on the molecule, facilitating the synthesis of complex structures. In medicinal chemistry, derivatives of this compound can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects.
Comparison with Similar Compounds
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound has a hydroxymethyl group instead of a phenyl group.
Tert-butyl piperidin-4-ylcarbamate: Similar in structure but lacks the phenyl group.
N-Boc-4-hydroxypiperidine: Contains a hydroxyl group instead of an amino group.
Uniqueness: Tert-butyl 1-phenylpiperidin-4-ylcarbamate is unique due to the presence of both the tert-butyl and phenyl groups, which provide specific steric and electronic properties. These properties make it a valuable intermediate in the synthesis of various bioactive molecules and materials.
Properties
CAS No. |
1185314-73-1 |
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Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-(1-phenylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-9-11-18(12-10-13)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,17,19) |
InChI Key |
LSANJNKSAFQJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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